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Compound of Interest

Compound Name: Famotidine-13C3

Cat. No.: B561971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Famotidine-13C3 in

drug interaction studies, with a particular focus on its role as a selective inhibitor of the

Multidrug and Toxin Extrusion Protein 1 (MATE1). This document includes detailed

experimental protocols, quantitative data from relevant studies, and visualizations of key

biological pathways and experimental workflows.

Introduction
Famotidine, a histamine H2-receptor antagonist, is primarily used to reduce gastric acid

production. Beyond its therapeutic effects, famotidine has been identified as a selective

inhibitor of the MATE1 transporter, a key protein in the renal excretion of cationic drugs.[1][2]

This makes famotidine a valuable tool for investigating potential drug-drug interactions (DDIs)

involving MATE1. Famotidine-13C3, a stable isotope-labeled version of famotidine, serves as

an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and precision

in pharmacokinetic studies.[1][3][4]

Understanding the potential for a new molecular entity to interact with transporters like MATE1

is a critical component of drug development, as recommended by the International Transporter

Consortium (ITC). Famotidine's selectivity for MATE1 over other transporters like MATE2 and

Organic Cation Transporter 2 (OCT2) at clinical concentrations makes it a useful probe for

elucidating the specific contribution of MATE1 to drug disposition.
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Application: Investigating MATE1-Mediated Drug
Interactions
Famotidine can be used as a perpetrator drug in clinical DDI studies to assess if a new

investigational drug is a substrate of the MATE1 transporter. Co-administration of famotidine

with a potential MATE1 substrate can lead to changes in the substrate's pharmacokinetics,

such as an increase in plasma concentration and a decrease in renal clearance.

Key Advantages of Using Famotidine in DDI Studies:
Selective MATE1 Inhibition: At therapeutic doses, famotidine selectively inhibits MATE1 with

minimal impact on other important renal transporters like OCT2.

Well-Characterized Pharmacokinetics: The pharmacokinetic profile of famotidine is well-

established.

Established Safety Profile: Famotidine is a widely used and well-tolerated drug.

Quantitative Data from a Clinical DDI Study:
Famotidine and Metformin
A clinical study in healthy volunteers investigated the effect of famotidine on the

pharmacokinetics of metformin, a known MATE1 substrate. The following tables summarize the

key quantitative findings from this study.

Table 1: In Vitro Inhibitory Potency of Famotidine against Cationic Transporters

Transporter IC50 (μM)

hMATE1 0.25

hMATE2 2.5

hOCT1 19

hOCT2 66

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Pharmacokinetic Parameters of Metformin with and without Co-administration of

Famotidine

Pharmacokinet
ic Parameter

Metformin
Alone (Mean ±
SD)

Metformin +
Famotidine
(Mean ± SD)

Geometric
Mean Ratio
(90% CI)

P-value

AUC0-inf

(ng·h/mL)
18,300 ± 4,500 18,700 ± 4,300 1.02 (0.94 - 1.11) > 0.05

Cmax (ng/mL) 2,100 ± 500 2,200 ± 500 1.05 (0.95 - 1.16) > 0.05

Renal Clearance

(CLr) (mL/min)
480 ± 110 410 ± 100 0.85 (0.78 - 0.93) < 0.05

Estimated

Bioavailability (F)
0.45 ± 0.11 0.56 ± 0.12 1.24 (1.12 - 1.38) < 0.005

Experimental Protocols
Clinical Drug-Drug Interaction Study Protocol
This protocol is based on a clinical trial evaluating the effect of famotidine on metformin

pharmacokinetics.

Study Design:

A randomized, open-label, two-period, two-sequence crossover study in healthy adult

volunteers.

Period 1: Subjects receive a single oral dose of the investigational drug (e.g., metformin).

Washout Period: A sufficient washout period (e.g., 7 days) is implemented between

treatments.

Period 2: Subjects receive multiple doses of famotidine to achieve steady-state

concentrations, followed by co-administration of a single oral dose of the investigational

drug.
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Dosing Regimen:

Investigational Drug (Victim): e.g., Metformin 1000 mg single oral dose.

Perpetrator Drug (Inhibitor): Famotidine 40 mg orally twice daily for 5 days. On day 5, the

investigational drug is co-administered with the morning dose of famotidine.

Pharmacokinetic Sampling:

Serial blood samples are collected at pre-dose and at specified time points (e.g., 0.5, 1, 1.5,

2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose of the investigational drug in both periods.

Urine samples are collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48

hours) to determine renal clearance.

Bioanalytical Method:

Plasma and urine concentrations of the investigational drug and its metabolites are

quantified using a validated LC-MS/MS method. Famotidine-13C3 is used as the internal

standard for the quantification of famotidine.

Data Analysis:

Pharmacokinetic parameters (AUC, Cmax, tmax, CL/F, CLr) are calculated using non-

compartmental analysis.

The geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for the

pharmacokinetic parameters of the investigational drug with and without famotidine are

determined to assess the magnitude of the interaction.

Bioanalytical Method for Famotidine and Famotidine-
13C3 in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of famotidine using

Famotidine-13C3 as an internal standard.

Materials and Reagents:
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Famotidine and Famotidine-13C3 reference standards

Human plasma (with anticoagulant)

Methanol, Acetonitrile (HPLC grade)

Formic acid, Ammonium acetate

Water (deionized, 18 MΩ·cm)

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation (Protein Precipitation):

Thaw plasma samples at room temperature.

To 100 µL of plasma, add 20 µL of Famotidine-13C3 internal standard working solution.

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

LC System: A high-performance liquid chromatography system.

Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Source: Electrospray ionization (ESI) in positive mode.

MRM Transitions:

Famotidine: Precursor ion > Product ion (e.g., m/z 338.1 > 159.1)

Famotidine-13C3: Precursor ion > Product ion (e.g., m/z 341.1 > 162.1)

Calibration and Quality Control:

Prepare calibration standards and quality control (QC) samples by spiking known

concentrations of famotidine into blank plasma.

The concentration range should cover the expected concentrations in the study samples.

The method should be validated according to regulatory guidelines for accuracy, precision,

selectivity, and stability.

Visualizations
Renal Transporter Interaction Workflow
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Workflow for Assessing MATE1-Mediated DDI

In Vitro Assessment Clinical DDI Study
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Figure 1. Experimental workflow for a clinical DDI study.
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Mechanism of Renal Cationic Drug Excretion and MATE1
Inhibition

Renal Excretion of Cationic Drugs and MATE1 Inhibition by Famotidine
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Figure 2. MATE1-mediated drug excretion and inhibition.

Mechanism of OAT1/3 Mediated Drug Uptake
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Mechanism of OAT1/3-Mediated Anionic Drug Uptake
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Figure 3. OAT1/3-mediated drug uptake mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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